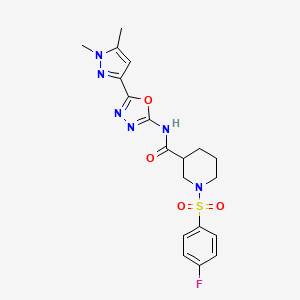
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN6O4S and its molecular weight is 448.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonyl group and a pyrazole-oxadiazole moiety. Its molecular formula is C13H12FN5O2S, with a molecular weight of approximately 289.33 g/mol. The presence of the oxadiazole and pyrazole rings is significant as these structures are known to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the pyrazole and oxadiazole moieties exhibit considerable antimicrobial properties. For instance, derivatives similar to the target compound have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. In vitro studies have shown that related pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including glioma (C6) and cervical cancer (HeLa) cells. For example, a derivative exhibited an IC50 of 5.13 µM against C6 cells, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 8.34 µM) .
Mechanism of Action:
The anticancer activity is attributed to the induction of cell cycle arrest at the G0/G1 phase and subsequent apoptosis via intrinsic pathways . Flow cytometry analyses revealed significant alterations in cell cycle distribution upon treatment with these compounds.
| Cell Line | IC50 (µM) | Comparative Agent | IC50 (µM) |
|---|---|---|---|
| C6 | 5.13 | 5-FU | 8.34 |
| HeLa | Not reported | Not reported | Not reported |
Anti-inflammatory Activity
Compounds featuring the oxadiazole ring have been noted for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies indicate that these compounds can modulate signaling pathways involved in inflammation, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
Case Studies
A notable case study involved the synthesis of various oxadiazole derivatives which were evaluated for their biological activities. Among these derivatives, one compound demonstrated potent inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammatory responses .
属性
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O4S/c1-12-10-16(24-25(12)2)18-22-23-19(30-18)21-17(27)13-4-3-9-26(11-13)31(28,29)15-7-5-14(20)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCIISYBUSWVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














